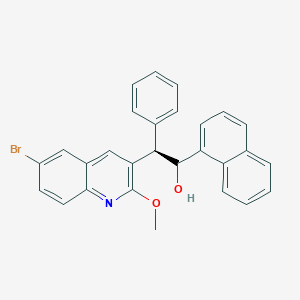

(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol

CAS No.:

Cat. No.: VC13662323

Molecular Formula: C28H22BrNO2

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H22BrNO2 |

|---|---|

| Molecular Weight | 484.4 g/mol |

| IUPAC Name | (2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol |

| Standard InChI | InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3/t26-,27?/m1/s1 |

| Standard InChI Key | BDFILYYATTXFLA-AVJYQCBHSA-N |

| Isomeric SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |

| SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |

| Canonical SMILES | COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is (2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol, with the following key properties :

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₂₂BrNO₂ |

| Molecular Weight | 484.4 g/mol |

| CAS Number | 53392394 |

| Stereochemistry | R-configuration at C2 |

| Key Functional Groups | Quinoline, bromo, methoxy, naphthalenyl, phenyl, ethanol |

The stereochemistry is critical, as enantiomeric forms of related compounds exhibit divergent biological activities .

Spectroscopic Data

-

SMILES:

COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O -

XLogP3: 7 (high lipophilicity, suggesting membrane permeability)

Synthesis and Stereochemical Resolution

Synthetic Routes

The compound is synthesized via multi-step reactions, often involving:

-

Quinoline Core Formation: Cyclization of substituted anilines with acryloyl chlorides via the Doebner-Miller reaction .

-

Bromination and Methoxylation: Electrophilic aromatic substitution at the 6-position of quinoline using Br₂/FeBr₃ and subsequent methoxy group introduction .

-

Stereoselective Alkylation: Chiral resolution using agents like (R)-2-(methoxymethyl)pyrrolidide to achieve the R-configuration .

A representative pathway from intermediate S4 (3-benzyl-6-bromo-2-chloroquinoline) involves methoxylation and stereocontrolled ethanol addition :

Key Challenges

-

Diastereomer Separation: Low yields (20–30%) in early methods necessitated chiral chromatography . Modern approaches employ kinetic resolution with chiral bases (e.g., lithium amides) to improve diastereomeric ratios to 7.7:1 .

-

Scale-Up: Industrial processes use azeotropic drying (THF/2-MeTHF) to mitigate hydrolysis of intermediates .

Pharmacological and Biological Implications

Antimycobacterial Activity

While direct studies are unavailable, structural analogs like bedaquiline (TMC-207) share key features:

-

Efficacy: 82% reduction in bacterial load in murine TB models .

-

Stereochemical Sensitivity: The (1R,2S)-configured bedaquiline exhibits 10-fold higher potency than its enantiomer .

This compound’s naphthalenyl and bromoquinoline moieties suggest similar target engagement, though validation is required .

Broader Biological Activities

Quinoline derivatives demonstrate:

-

Anticancer Activity: DNA intercalation and topoisomerase inhibition (e.g., camptothecin analogs) .

-

Antimicrobial Effects: Disruption of microbial membrane integrity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor to bedaquiline, a WHO-recommended drug for multidrug-resistant tuberculosis (MDR-TB) . Key steps in bedaquiline synthesis include:

-

Chiral Amine Introduction: Reaction with dimethylamine under Mitsunobu conditions .

-

Salt Formation: Fumaric acid coupling to improve solubility .

Material Science

Quinoline derivatives are utilized in:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume